molecular formula C11H10N2O4 B2398150 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one CAS No. 1337838-04-6

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one

Cat. No. B2398150
CAS RN: 1337838-04-6
M. Wt: 234.211
InChI Key: PGZIPZFMYPCXTI-UHFFFAOYSA-N
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Description

“1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” consists of a tetrahydroquinoline core with an acetyl group at the 1-position and a nitro group at the 7-position .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” are not detailed in the search results. The compound is likely stored in a cool, dark place .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Some key aspects include:

Nitroquinolone Derivatives

The nitration of 1,2,3,4-tetrahydroquinolin-4-one and its 1-acetyl derivative leads to the formation of various nitroquinolones. Notable derivatives include:

properties

IUPAC Name

1-acetyl-7-nitro-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-3-2-8(13(16)17)6-10(9)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIPZFMYPCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one

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